molecular formula C6H10N2O2 B12086790 4-(Hydrazinomethylidene)-2-methyltetrahydrofuran-3-one

4-(Hydrazinomethylidene)-2-methyltetrahydrofuran-3-one

Cat. No.: B12086790
M. Wt: 142.16 g/mol
InChI Key: FLFUMHVUGDJIHY-GORDUTHDSA-N
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Description

4-(Hydrazinylmethylene)-2-methyldihydrofuran-3(2H)-one is a heterocyclic compound that features a furan ring with a hydrazinylmethylene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydrazinylmethylene)-2-methyldihydrofuran-3(2H)-one typically involves the reaction of 2-methyldihydrofuran-3(2H)-one with hydrazine derivatives under controlled conditions. One common method involves the use of hydrazine hydrate in the presence of a suitable catalyst and solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(Hydrazinylmethylene)-2-methyldihydrofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

4-(Hydrazinylmethylene)-2-methyldihydrofuran-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Hydrazinylmethylene)-2-methyldihydrofuran-3(2H)-one involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylhydrazinylmethylene)-2-methyldihydrofuran-3(2H)-one
  • 4-(Phenylhydrazinylmethylene)-2-methyldihydrofuran-3(2H)-one
  • 4-(Benzylhydrazinylmethylene)-2-methyldihydrofuran-3(2H)-one

Uniqueness

4-(Hydrazinylmethylene)-2-methyldihydrofuran-3(2H)-one is unique due to its specific hydrazinylmethylene substituent, which imparts distinct reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

(4E)-4-(hydrazinylmethylidene)-2-methyloxolan-3-one

InChI

InChI=1S/C6H10N2O2/c1-4-6(9)5(2-8-7)3-10-4/h2,4,8H,3,7H2,1H3/b5-2+

InChI Key

FLFUMHVUGDJIHY-GORDUTHDSA-N

Isomeric SMILES

CC1C(=O)/C(=C/NN)/CO1

Canonical SMILES

CC1C(=O)C(=CNN)CO1

Origin of Product

United States

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